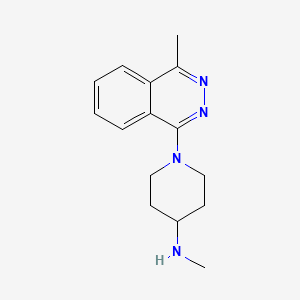

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine

Description

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine is a heterocyclic compound with the molecular formula C₁₅H₂₀N₄ (SMILES: CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)NC) . The structure comprises a phthalazine ring substituted with a methyl group at the 4-position, linked to a piperidine ring bearing an N-methylamine group at the 4-position. This compound is of interest due to its structural similarity to pharmacologically active piperidin-4-amine derivatives, though its specific biological targets or activities remain uncharacterized in available literature .

Properties

IUPAC Name |

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-11-13-5-3-4-6-14(13)15(18-17-11)19-9-7-12(16-2)8-10-19/h3-6,12,16H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBKWOUOYRKCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179132-41-2 | |

| Record name | N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine typically involves the reaction of 4-methylphthalazin-1-amine with N-methylpiperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines with different degrees of saturation. Substitution reactions can result in a variety of derivatives with modified functional groups .

Scientific Research Applications

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-amine derivatives are widely explored in medicinal chemistry. Below is a detailed comparison of N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine with key analogs, focusing on structural motifs, pharmacological activities, and synthetic approaches.

Structural Features and Modifications

Target Compound :

- Core : Phthalazine (aromatic bicyclic system) + piperidine.

- Substituents : 4-Methyl on phthalazine; N-methyl on piperidine.

- Molecular Weight : 256.35 g/mol (C₁₅H₂₀N₄).

Analog 1 : RB-005 (1-(4-octylphenethyl)piperidin-4-amine)

- Core : Piperidine.

- Substituents : 4-Octylphenethyl chain.

- Activity : Selective sphingosine kinase 1 (SphK1) inhibitor (IC₅₀ = 3.6 µM) .

- Key Feature : The octylphenyl group enhances selectivity for SphK1 over other isoforms.

Analog 2 : 1-[3-(3,5-Difluorophenyl)quinolin-4-yl]piperidin-4-amine (Compound 9)

- Core: Quinoline + piperidine.

- Substituents: 3,5-Difluorophenyl on quinoline.

- Activity : Investigated as a nucleoside analog for HIV-1 treatment, though specific data are undisclosed .

Analog 3 : N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine

Pharmacological Activities

Key Observations :

- Phthalazine vs.

- Substituent Effects : Lipophilic groups (e.g., RB-005’s octylphenethyl) enhance membrane permeability and target selectivity, whereas halogens (e.g., bromine in PDGFRβ probes) improve imaging agent stability .

Biological Activity

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Information

- Molecular Formula : C₁₅H₁₈N₄

- SMILES : CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)NC

- InChI : InChI=1S/C15H20N4/c1-11-13-5-3-4-6-14(13)15(18-17-11)19-9-7-12(16-2)8-10-19/h3-6,12,16H,7-10H2,1-2H3

This compound features a piperidine ring substituted with a methyl group and a phthalazine moiety, which is crucial for its biological activity. The unique combination of these structures contributes to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing several biological pathways:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the phthalazine moiety is believed to enhance this activity by interacting with bacterial enzymes or membranes.

- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells by affecting critical pathways such as the PARP (poly(ADP-ribose) polymerase) pathway, which is involved in DNA repair mechanisms .

Antimicrobial Activity

A study conducted on similar heteroaryl compounds indicated that modifications to the phthalazine structure could lead to enhanced antimicrobial efficacy. The compound was tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Activity

In an experimental setup involving human breast cancer cell lines, this compound demonstrated significant cytotoxicity. The IC₅₀ value was found to be around 18 μM, indicating moderate efficacy against these cancer cells . The mechanism appears to involve the inhibition of PARP activity, leading to increased DNA damage and cell death.

Comparative Analysis with Similar Compounds

The biological activities of N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amines can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-methylpiperidin-4-amine | Lacks phthalazine | Limited antimicrobial activity |

| 4-methylphthalazin-1-amines | Lacks piperidine | Moderate anticancer properties |

| N-methyl-1-(4-phenyldihydro-phthalazin) | Similar structure with phenyl group | Enhanced anticancer effects |

The presence of both piperidine and phthalazine moieties in N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amines is crucial for its unique profile of biological activities.

Case Study 1: Antimicrobial Testing

A series of derivatives based on the phthalazine structure were synthesized and tested for antimicrobial properties. The results indicated that modifications in the piperidine ring significantly influenced the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Viability Assays

In vitro studies on human breast cancer cells revealed that N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amines induced apoptosis through PARP inhibition. This suggests a potential therapeutic application in oncology .

Q & A

Q. What synthetic routes are available for preparing N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine, and how is its structure confirmed?

Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

- Step 1: Debenzylation of intermediates like (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine to yield primary amines (e.g., m/z 198 [M + H]+ via MS (ESI +)) .

- Final Step: Coupling with a phthalazine moiety using spirocyclic intermediates. Structural confirmation is achieved via mass spectrometry (MS) (e.g., m/z 452 [M + H]+) and 1H NMR (e.g., δ 3.2–4.1 ppm for piperidine protons) .

Q. Which analytical techniques are critical for verifying the purity and identity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Determines exact molecular weight (e.g., calculated vs. observed values within ±0.001 Da) .

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve stereochemistry and substituent positions (e.g., distinct signals for methylphthalazin-1-yl groups) .

- Reverse-Phase HPLC: Validates purity using columns like Newcrom R1 with mobile phases containing acetonitrile/water and formic acid for MS compatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution rates .

- Catalysis: Transition metals (e.g., Ru(III)) or bases (e.g., K2CO3) can accelerate coupling reactions .

- Temperature Control: Reactions involving sensitive intermediates (e.g., spirocycles) may require low temperatures (0–5°C) to minimize side products .

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound?

Answer:

- pH Sensitivity: The compound’s amine groups protonate under acidic conditions (pH < 5), altering solubility and reactivity. Neutral to slightly basic conditions (pH 7–9) are optimal for stability .

- Thermal Stability: Decomposition occurs above 150°C; storage at –20°C in inert atmospheres (N2/Ar) is recommended .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may explain discrepancies (e.g., oxidation of the piperidine ring altering target binding) .

- Pharmacokinetic Modeling: Adjust dosing regimens based on bioavailability studies (e.g., logP ~1.86 suggests moderate blood-brain barrier penetration) .

Q. How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Density Functional Theory (DFT): Models reaction pathways (e.g., permanganate oxidation mechanisms) and electronic properties .

- Molecular Docking: Screens against targets like protein arginine methyltransferases (PRMTs) by analyzing hydrogen bonding and steric fit .

Methodological Considerations

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.